Defined Water Content (7.5-9.5%) Distinguishes Monohydrate from Anhydrous D-Glucose in Formulation Calculations
The most fundamental and quantifiable difference between alpha-D-glucose monohydrate and its closest alternative, anhydrous D-glucose, lies in their water content. This directly impacts mass balance in formulation and stability assessments. The USP specifies that upon drying at 105°C for 16 hours, the hydrous form loses between 7.5% and 9.5% of its weight, whereas the anhydrous form loses no more than 0.5% [1]. This difference is critical for accurate dosing and for predicting hygroscopic behavior.
| Evidence Dimension | Water of Crystallization (Weight Loss on Drying) |
|---|---|
| Target Compound Data | 7.5% to 9.5% weight loss upon drying at 105°C for 16 hours |
| Comparator Or Baseline | Anhydrous D-Glucose (CAS 50-99-7): ≤0.5% weight loss upon drying at 105°C for 16 hours |
| Quantified Difference | A minimum of 15x higher weight loss for the monohydrate, reflecting the stoichiometric water of crystallization. |
| Conditions | USP Method III 921; drying at 105°C for 16 hours. |
Why This Matters
This directly impacts the calculated concentration of active glucose in solution preparations and the selection of excipients for moisture-sensitive drug formulations, where the monohydrate's higher water content may be detrimental.
- [1] United States Pharmacopeia (USP). (2007). USP Monographs: Dextrose. USP 29-NF 24, p. 2418. View Source
